molecular formula C16H8F2N4O2 B8125486 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione

1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione

Cat. No.: B8125486
M. Wt: 326.26 g/mol
InChI Key: QIQYIXCPSXWUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione is a compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the benzyl group enhances the compound’s chemical stability and biological activity.

Preparation Methods

The synthesis of 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using azide-alkyne cycloaddition, also known as the “click” reaction. This reaction is catalyzed by copper(I) and involves the reaction of an azide with an alkyne to form a 1,2,3-triazole.

    Introduction of the Isoquinoline Moiety: The isoquinoline moiety can be introduced through various synthetic routes, including cyclization reactions involving ortho-substituted benzylamines and aldehydes.

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the isoquinoline moiety using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the benzyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-CPBA

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a pharmacophore in drug design due to its triazole and isoquinoline moieties, which are known for their biological activities.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Biology: It can serve as a probe in chemical biology to study protein-ligand interactions and enzyme inhibition.

    Material Science: The compound’s unique structure may find applications in material science, particularly in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The isoquinoline moiety may also contribute to the compound’s biological activity by interacting with DNA or proteins. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor of its targets .

Comparison with Similar Compounds

1-(3,5-Difluorobenzyl)-1H-[1,2,3]triazolo[4,5-g]isoquinoline-4,9-dione can be compared with other similar compounds, such as:

Similar compounds include:

  • This compound
  • 1,2,3-Triazole derivatives
  • Isoquinoline derivatives
  • Fluorinated benzyl compounds

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]triazolo[4,5-g]isoquinoline-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F2N4O2/c17-9-3-8(4-10(18)5-9)7-22-14-13(20-21-22)15(23)12-6-19-2-1-11(12)16(14)24/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQYIXCPSXWUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C3=C(C2=O)N=NN3CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.